4-Aminophenyl acetate

Pharmaceutical synthesis Isomerization Analgesic intermediates

4-Aminophenyl acetate (CAS 13871-68-6) is a bifunctional building block with a free aromatic amine and ester group. It uniquely undergoes acid-catalyzed O→N acetyl migration at 80–130 °C to yield p-acetylaminophenol—a direct paracetamol precursor. The ester group acts as a protecting moiety, cleavable under mild conditions to regenerate 4-aminophenol for staged syntheses. It is also a validated substrate for acetylcholinesterase-based amperometric biosensors, enabling detection limits of 4.0 nmol L⁻¹ for paraoxon. Available as free base or HCl salt. Bulk and R&D quantities in stock.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 13871-68-6
Cat. No. B084002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenyl acetate
CAS13871-68-6
Synonyms4-aminophenyl acetate;  13871-68-6;  4-Acetoxyaniline;  Phenol, 4-amino-, acetate (ester);  Phenol, 4-amino-, 1-acetate
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)N
InChIInChI=1S/C8H9NO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3
InChIKeyQVJWBJWRAPJXNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophenyl Acetate (CAS 13871-68-6): Technical Overview for Scientific Procurement and Research Selection


4-Aminophenyl acetate (CAS 13871-68-6), also designated as (4-aminophenyl) acetate or 4-acetoxyaniline, is a para-substituted aromatic amine ester with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . The compound features a primary aromatic amine group (-NH2) para to an acetate ester moiety (-OCOCH3) on a phenyl ring, rendering it a bifunctional building block with distinct reactivity profiles at both termini . It is commercially available as a free base or hydrochloride salt, with reported boiling point of 275.9 °C at 760 mmHg, density of 1.168 g/cm³, calculated LogP of approximately 1.48, and topological polar surface area of 52.3 Ų [1]. This compound serves as a versatile intermediate in pharmaceutical synthesis, a substrate in enzyme-based biosensors, and a precursor in fine chemical manufacturing [2].

Why 4-Aminophenyl Acetate Cannot Be Interchanged with 4-Aminophenol, 4-Nitrophenyl Acetate, or 4-Acetamidophenyl Acetate in Research Applications


4-Aminophenyl acetate occupies a distinct chemical space defined by the simultaneous presence of a free primary aromatic amine and an ester linkage—a combination that is absent in its closest structural analogs. 4-Aminophenol (CAS 123-30-8) lacks the ester functionality entirely, preventing its use in enzymatic hydrolysis assays and as an acyl donor [1]. 4-Nitrophenyl acetate (CAS 830-03-5) contains a nitro group in place of the amine, rendering it unsuitable for applications requiring subsequent diazotization or amine-directed coupling reactions [2]. N,O-Diacetyl-4-aminophenol (4-acetamidophenyl acetate, CAS 2623-33-8) bears an acetylated amine, which eliminates the nucleophilic amine reactivity central to many derivatization pathways [3]. Furthermore, the acetyl group in 4-aminophenyl acetate functions as a protecting moiety that can be selectively hydrolyzed under mild conditions to regenerate 4-aminophenol, a feature exploited in prodrug strategies and staged synthetic sequences that simpler analogs cannot replicate .

Quantitative Differentiation Evidence for 4-Aminophenyl Acetate (CAS 13871-68-6) in Synthesis, Enzymology, and Biosensor Applications


Synthesis of p-Acetylaminophenol (Paracetamol Precursor) via Acid-Catalyzed Isomerization with Defined Reaction Parameters

4-Aminophenyl acetate undergoes acid-catalyzed isomerization to yield p-acetylaminophenol (N-acetyl-p-aminophenol), a direct precursor to paracetamol (acetaminophen). This transformation is specific to the O-acetylated aminophenol structure and proceeds under defined conditions of 80-130 °C with 1-20 mol% acid catalyst relative to starting material . The reaction exploits the intramolecular migration of the acetyl group from oxygen to nitrogen—a rearrangement pathway not available to 4-aminophenol (which lacks the acetyl group), 4-nitrophenyl acetate (which cannot undergo amine acetylation), or 4-acetamidophenyl acetate (which is already N-acetylated) .

Pharmaceutical synthesis Isomerization Analgesic intermediates

Acetylcholinesterase Biosensor Substrate Performance: Detection Limits for Paraoxon and Carbaryl

4-Aminophenyl acetate (PAPA) serves as a substrate for acetylcholinesterase (AChE) in amperometric biosensors, where AChE-mediated hydrolysis yields 4-aminophenol, which is subsequently oxidized at +250 mV (vs. sodium chloride saturated calomel electrode) for electrochemical detection [1]. In an optimized biosensor configuration, this system achieved detection limits of 4.0 nmol L⁻¹ for paraoxon and 13.0 nmol L⁻¹ for carbaryl with a 3-minute preincubation time [1]. This performance is attributed to the electroactive nature of the 4-aminophenol hydrolysis product, which enables direct amperometric transduction without secondary enzymatic amplification steps [1].

Biosensors Acetylcholinesterase Pesticide detection

Enzymatic Hydroxylation by p-Hydroxyphenylacetate 3-Hydroxylase: Wild-Type vs. S146A Mutant Activity Comparison

4-Aminophenylacetate (4-APA) is hydroxylated by the oxygenase component (C2) of p-hydroxyphenylacetate 3-hydroxylase from Acinetobacter baumannii. The S146A mutant enzyme exhibits enhanced catalytic efficiency toward 4-APA compared to the wild-type enzyme [1]. pH-dependent binding studies demonstrate that 4-APA binds to the wild-type enzyme only at pH 6.0, whereas the S146A mutant can bind substrate at both pH 6.0 and pH 9.0 [2]. Both enzyme variants hydroxylate 4-APA first to 3-hydroxy-4-aminophenylacetate, which undergoes further hydroxylation to yield 3,5-dihydroxy-4-aminophenylacetate [1].

Enzymology Flavin-dependent monooxygenase Substrate specificity

Selective Hydrogenation Synthesis Route from 4-Nitrophenyl Acetate with Defined Process Parameters

4-Aminophenyl acetate is prepared via catalytic hydrogenation of 4-nitrophenyl acetate in the presence of a hydrogenation catalyst at 0-60 °C and a hydrogen pressure of at least 4 MPa in a solvent or solvent mixture [1]. This process achieves selective reduction of the nitro group to an amine while preserving the ester functionality intact. The reaction conditions are specifically optimized for aminophenyl acetates, with 4-aminophenyl acetate identified as a particularly suitable product for downstream derivatization including Heck reactions of in situ prepared diazonium salts and as a precursor for fine chemicals, crop protection agents, and pharmaceuticals [1].

Organic synthesis Catalytic hydrogenation Process chemistry

Predicted Blood-Brain Barrier Permeability: In Silico ADMET Assessment

Computational ADMET prediction for 4-aminophenyl acetate indicates a low probability of blood-brain barrier (BBB) penetration, with an average probability of 0.17 (95% confidence interval: 0.08-0.26) and an average anomaly score of -0.02 [1]. The compound does not contain PAINS (pan-assay interference compounds) structural alerts [1]. This predicted BBB exclusion profile contrasts with the moderate CNS permeability predicted for 4-aminophenol (logBB = -0.039; CNS permeability = -2.004 logPS) [2], suggesting differential tissue distribution properties that may influence selection for peripheral vs. CNS-targeted applications.

ADMET In silico prediction Blood-brain barrier

Commercial Availability and Purity Specifications Across Multiple Vendor Sources

4-Aminophenyl acetate is commercially available from multiple suppliers with defined purity grades and pricing structures suitable for research procurement. Available specifications include 97% purity (solid form) and 99% purity grades, with quantities ranging from 100 mg to 100 g . The hydrochloride salt form is also commercially available, providing water solubility advantages for aqueous biochemical assays . The compound is classified with GHS hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Long-term storage is recommended at room temperature, protected from moisture .

Procurement Purity specifications Commercial sourcing

Validated Research and Industrial Application Scenarios for 4-Aminophenyl Acetate (CAS 13871-68-6)


Pharmaceutical Intermediate: Single-Step Isomerization to p-Acetylaminophenol (Paracetamol Precursor)

Process chemists and pharmaceutical intermediate manufacturers can utilize 4-aminophenyl acetate in acid-catalyzed isomerization at 80-130 °C with 1-20 mol% acetic or phosphoric acid to produce p-acetylaminophenol, a direct precursor to paracetamol . This O→N acetyl migration pathway is unique to the O-acetylated aminophenol structure and is not accessible using 4-aminophenol, 4-nitrophenyl acetate, or 4-acetamidophenyl acetate as starting materials .

Acetylcholinesterase-Based Amperometric Biosensor for Pesticide Detection

Analytical chemists and biosensor developers can employ 4-aminophenyl acetate as a substrate in acetylcholinesterase-based amperometric biosensors, achieving detection limits of 4.0 nmol L⁻¹ for paraoxon and 13.0 nmol L⁻¹ for carbaryl with a 3-minute preincubation time . The electroactive 4-aminophenol hydrolysis product enables direct oxidation at +250 mV (vs. NaCl-saturated calomel electrode), eliminating the need for secondary enzymatic amplification steps .

Enzymology Research: Probing Flavin-Dependent Monooxygenase Active Site Mutations

Protein engineers and enzymologists can use 4-aminophenylacetate (4-APA) as a diagnostic substrate to evaluate the functional consequences of active-site mutations in p-hydroxyphenylacetate 3-hydroxylase. The S146A mutant demonstrates expanded substrate binding capability (pH 6.0 and 9.0) compared to wild-type enzyme (pH 6.0 only), providing a measurable readout for mutation-induced changes in pH-dependent substrate recognition [1].

Chemoselective Synthesis via Catalytic Hydrogenation of 4-Nitrophenyl Acetate

Synthetic organic chemists can access 4-aminophenyl acetate through catalytic hydrogenation of 4-nitrophenyl acetate at 0-60 °C under ≥4 MPa H₂ pressure, achieving selective nitro group reduction while preserving the ester functionality . This validated route avoids amine protection strategies required for direct acetylation of 4-aminophenol, and the resulting product serves as a versatile precursor for diazonium salt-mediated Heck reactions and the synthesis of fine chemicals, crop protection agents, and pharmaceuticals .

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